molecular formula C15H12Cl2N2OS B5545328 N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide

N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide

Cat. No. B5545328
M. Wt: 339.2 g/mol
InChI Key: RRZRXEZKUZWGAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves steps like copper-catalyzed azide-alkyne cycloaddition (CuAAC) for creating a scaffold for further chemical modifications and exploring antiproliferative activities against cancer cell lines (Stefely et al., 2010). The synthesis process can significantly impact the compound's purity, yield, and subsequent properties.

Molecular Structure Analysis

Structural characterization is crucial for understanding the compound's potential interactions and stability. For closely related compounds, techniques like IR, NMR, mass spectrometry, and X-ray crystallography have been utilized to elucidate their molecular structures, revealing specific bonding patterns and spatial configurations (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds depend on their functional groups and molecular structure. Studies have shown that similar compounds exhibit activities such as inhibition of tubulin polymerization and tumor cell growth, indicating their potential utility in medicinal chemistry (Stefely et al., 2010).

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields, such as medicine or materials science. This would involve further studies on their synthesis, properties, and interactions with biological systems .

properties

IUPAC Name

N-(benzylcarbamothioyl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c16-11-6-7-12(13(17)8-11)14(20)19-15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZRXEZKUZWGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzylcarbamothioyl)-2,4-dichlorobenzamide

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